molecular formula C14H13N3O3 B3025640 7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol CAS No. 371171-04-9

7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol

Cat. No. B3025640
M. Wt: 271.27 g/mol
InChI Key: ILHZIBPAYVNPCB-UHFFFAOYSA-N
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Description

“7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol” is a chemical compound with the CAS Number: 371171-04-9 . It has a molecular weight of 271.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13N3O3/c1-19-11-4-3-9 (7-12 (11)20-2)10-8-13-15-5-6-17 (13)14 (18)16-10/h3-8H,1-2H3, (H,16,18) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Imidazo[1,2-c]pyrimidine Derivatives : Imidazo[1,2-c]pyrimidine derivatives, including variants similar to 7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol, have been synthesized for exploring their central nervous system (CNS) activity and anti-inflammatory properties. These derivatives are obtained through a process involving chlorination, cyclization, and alkylation of specific pyrimidinecarboxylic acids (Długosz & Machoń, 1986).

  • Synthesis of Pyrazolopyrimidine Derivatives : A study detailed the synthesis of pyrazolo[3,4-d]pyrimidine-4-amines and related compounds, which are structurally related to 7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol. These compounds were characterized and tested for their antibacterial activity (Rahmouni et al., 2014).

Biological Activities

  • Antimicrobial Activity : Some imidazo[1,2-a]pyrimidine derivatives, closely related to the compound , have been prepared and tested for their in vitro antimicrobial activity. For instance, 5-n-Octylaminoimidazo[1,2-a]pyrimidine showed significant activity against various microorganisms (Revanker et al., 1975; Gr et al., 1976).

  • Potential Antitubercular Agents : Compounds structurally akin to 7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol have been synthesized and docked on the FtsZ protein crystal structure, targeting tuberculosis treatment. The synthesized derivatives showed promising in vitro antitubercular activity (Barot et al., 2014).

Chemical and Spectral Properties

  • Synthesis of Fluorescent Styryl Dyes : Imidazo[1,2-a]pyridinium dyes, structurally similar to the specified compound, have been synthesized and studied for their spectral-luminescent properties. These studies are significant for understanding the photophysical behavior of similar compounds (Kovalska et al., 2006).

  • NMR Elucidation of Imidazopyridine Oxides : Research has been conducted on the regioselectivity of N-alkylations of imidazopyridines and their oxides, providing valuable insights into the structural elucidation of similar compounds through NMR spectroscopy (Göker & Özden, 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-6H-imidazo[1,2-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-19-11-4-3-9(7-12(11)20-2)10-8-13-15-5-6-17(13)14(18)16-10/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHZIBPAYVNPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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